![molecular formula C12H7BrN2OS B1384104 7-(4-Bromphenyl)thieno[3,2-d]pyrimidin-4(3H)-on CAS No. 827614-31-3](/img/structure/B1384104.png)
7-(4-Bromphenyl)thieno[3,2-d]pyrimidin-4(3H)-on
Übersicht
Beschreibung
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are important pharmacophores and have been found to exhibit significant antimycobacterial activity .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized using a green approach via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves heating thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves heating thiophene-2-carboxamides in formic acid .Wissenschaftliche Forschungsanwendungen
Antitumormittel
Diese Verbindung wurde als potenzielles Antitumormittel bewertet. Derivate von Thieno[3,2-d]pyrimidin haben eine signifikante antiproliferative Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter SU-DHL-6, WSU-DLCL-2 und K562 . Die Fähigkeit der Verbindung, Apoptose zu induzieren und die Zellmigration zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die Krebstherapieforschung.
EZH2-Inhibition
Als EZH2-Inhibitor ist diese Verbindung Teil einer Reihe von Thieno[3,2-d]pyrimidin-Derivaten, die für die strukturelle Modifikation von Tazemetostat synthetisiert wurden . EZH2 ist eine Histon-Methyltransferase, die mit der Genrepression assoziiert ist und an der Krebsentwicklung beteiligt ist. Inhibitoren wie diese Verbindung könnten wertvolle Werkzeuge in der epigenetischen Therapie sein.
Antimykobakterielle Aktivität
Thieno[3,2-d]pyrimidin-4(3H)-one wurden entwickelt und auf ihre antimykobakterielle Aktivität untersucht . Einige Derivate haben eine signifikante Aktivität gegen Mycobacterium tuberculosis gezeigt, was auf potenzielle Anwendungen bei der Entwicklung neuer Antituberkulosemittel hindeutet.
Synthetische Chemie
Die Verbindung dient als vielseitiger Synthon in der synthetischen Chemie zur Herstellung verschiedener Derivate . Ihre Reaktivität und ihre strukturellen Merkmale ermöglichen die Synthese einer breiten Palette von Verbindungen mit potenziellen biologischen Aktivitäten.
Werkzeuge zur biologischen Bewertung
Aufgrund ihrer vielfältigen biologischen Aktivitäten kann diese Verbindung als chemisches Werkzeug für biologische Evaluierungen eingesetzt werden . Sie kann helfen, die Struktur-Wirkungs-Beziehung (SAR) zu verstehen und andere Verbindungen mit ähnlichen Strukturen zu optimieren.
Wirkmechanismus
Target of Action
The primary target of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .
Mode of Action
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of EZH2 . By binding to EZH2, it prevents the enzyme from adding methyl groups to histones, a process known as methylation. This methylation can lead to the repression of tumor suppressor genes. Therefore, by inhibiting EZH2, the compound can potentially prevent the progression of cancer .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting this process, the compound can lead to the reactivation of tumor suppressor genes, thereby exerting its antitumor effects .
Result of Action
The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to induce apoptosis (programmed cell death) in a concentration-dependent manner and inhibit cell migration . These effects contribute to its potential as an antitumor agent .
Biochemische Analyse
Biochemical Properties
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . By binding to the active sites of these enzymes, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can modulate their activity, leading to altered cellular responses. Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . Furthermore, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . This compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites . This binding can prevent substrate access and subsequent catalytic activity, leading to downstream effects on cellular processes. Additionally, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to modulate signaling pathways and transcription factors further contributes to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These findings suggest that the compound’s effects are both immediate and long-lasting, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing tumor growth and inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA, RNA, and proteins . The presence of targeting signals and post-translational modifications can direct 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one to specific subcellular compartments, enhancing its efficacy and specificity . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNENCAUDZLYMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


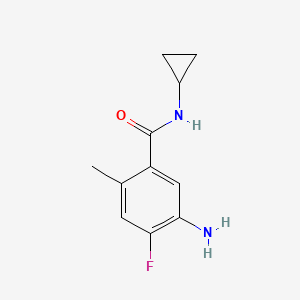

![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)
![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)
![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)
![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)
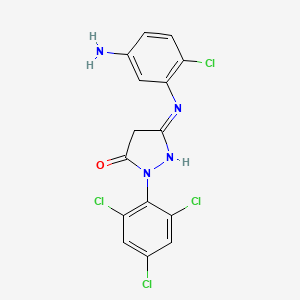
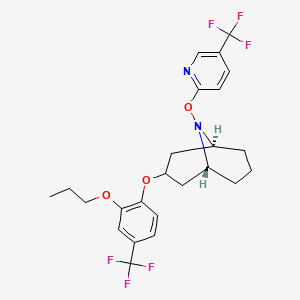
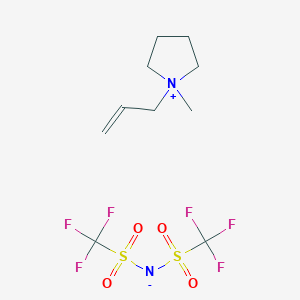

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)
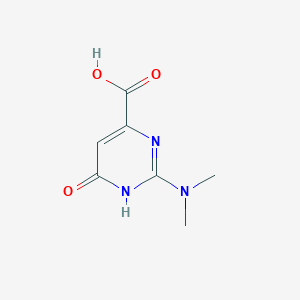
![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)
